1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine

Catalog No.
S13814132
CAS No.
M.F
C13H18N2
M. Wt
202.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]et...

Product Name

1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine

IUPAC Name

1-(1-prop-2-enyl-2,3-dihydroindol-5-yl)ethanamine

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

InChI

InChI=1S/C13H18N2/c1-3-7-15-8-6-12-9-11(10(2)14)4-5-13(12)15/h3-5,9-10H,1,6-8,14H2,2H3

InChI Key

KIWRCRIUUSPJAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)CC=C)N

1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine is a complex organic compound characterized by its unique indole structure combined with an allyl group. The molecular formula of this compound is C13H15NC_{13}H_{15}N, and it possesses a molecular weight of approximately 201.27 g/mol. The compound features a prop-2-en-1-yl substituent attached to a 2,3-dihydroindole moiety, which contributes to its potential biological activities and chemical reactivity.

The chemical reactivity of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine can be attributed to the presence of both the amine and the alkene functional groups. Key reactions include:

  • Alkylation Reactions: The amine group can undergo alkylation with various electrophiles, facilitating the synthesis of more complex derivatives.
  • Nucleophilic Addition: The double bond in the prop-2-en-1-yl group can participate in nucleophilic addition reactions, allowing for the formation of new carbon-carbon bonds.
  • Cyclization Reactions: Under certain conditions, this compound may also engage in cyclization reactions, leading to the formation of cyclic structures.

The biological activity of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine has been explored in various studies. Compounds with similar structures have been associated with:

  • Anticancer Properties: Indole derivatives are often studied for their potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Some indole-based compounds exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
  • Antimicrobial Activity: Certain derivatives have shown promise as antimicrobial agents against various pathogens.

The synthesis of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine can be accomplished through several methods:

  • Starting from Indole Derivatives: The synthesis may begin with commercially available indole derivatives, followed by the introduction of the propylene group via alkylation or a similar reaction.
  • Using Grignard Reagents: A Grignard reagent can be reacted with appropriate carbonyl compounds to form the desired structure.
  • Multi-step Synthesis: A combination of reactions including cyclization, reduction, and functional group modifications may be employed to achieve the final product.

The applications of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine are diverse:

  • Pharmaceutical Development: Given its biological activity, this compound may serve as a lead structure in drug discovery for cancer and neurodegenerative diseases.
  • Chemical Research: It can be utilized as a building block in synthetic organic chemistry for developing more complex molecules.

Interaction studies involving 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine typically focus on its binding affinity to various biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential as an enzyme inhibitor can help identify therapeutic applications.

Several compounds share structural similarities with 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amines. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-MethylindoleMethyl group on indoleExhibits different biological properties
5-HydroxyindoleHydroxy substitution at position 5Known for its role in neurotransmitter synthesis
Indoleacetic AcidCarboxylic acid functionalityImportant plant hormone

These compounds differ from 1-[1-(Prop-2-en-1-yl)-2,3-dihydroindol]-5-amines primarily in their functional groups and biological activities, which may influence their therapeutic potentials and mechanisms of action.

Retrosynthetic Analysis of Indole-Ethylamine Core Architecture

The retrosynthetic deconstruction of 1-[1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine begins with strategic bond disconnections to identify synthons for the indole-ethylamine framework. Critical analysis reveals three key disconnection points:

  • The N-allyl group at the indole nitrogen
  • The ethylamine side chain at C5
  • The 2,3-dihydro modification of the indole ring

Friedel-Crafts acylation emerges as a pivotal strategy for constructing the indole skeleton, with 6-bromo-1H-indole serving as a common starting material. Protection of the indole nitrogen with 4-methoxybenzyl (PMB) groups enables selective functionalization at C3 through electrophilic substitution. Computational retrosynthetic tools propose alternative routes utilizing Baeyer-Villiger oxidations to install oxygen functionality, though experimental validation shows challenges in regioselectivity when applied to substituted indoles.

The ethylamine side chain introduces synthetic complexity due to competing reactions at the benzylic position. Retrosynthetic analysis suggests two potential pathways:

  • Direct amination of a pre-formed indole core
  • Construction of the ethylamine moiety through reductive processes

Notably, software-assisted route prediction identifies unexpected disconnections, including the use of C–H functionalization logic to reduce starting material costs. This approach proposes benzylic oxidation of intermediate 43 (Fig. 4 route B), though experimental yields remain suboptimal compared to traditional Friedel-Crafts methods.

Palladium-Catalyzed Cross-Coupling Approaches for N-Allyl Substituent Installation

The installation of the prop-2-en-1-yl (allyl) group at the indole nitrogen presents unique challenges in selectivity and functional group tolerance. Palladium-mediated strategies offer solutions through two primary mechanisms:

  • Buchwald-Hartwig amination of halogenated intermediates
  • Direct coupling of allyl metallic reagents

Recent advances utilize copper-catalyzed coupling reactions for N-allylation, as demonstrated in the synthesis of related indole derivatives. Optimized conditions employ:

  • CuI (10 mol%) as catalyst
  • N,N'-dimethylethylenediamine (DMEDA) as ligand
  • Potassium phosphate base in toluene at 110°C

This methodology achieves 66% yield in coupling indole intermediates with allyl bromides, though competing O-allylation remains a concern. Alternative approaches leverage palladium complexes with bulky phosphine ligands to enhance N-selectivity. The use of BrettPhos-Pd-G3 precatalyst enables coupling of unprotected indoles with allyl carbonates at room temperature, achieving 78% yield in model systems.

Critical parameters for optimization include:

  • Ligand steric bulk (t-BuXPhos > SPhos)
  • Base selection (Cs2CO3 > K3PO4)
  • Solvent polarity (toluene > DMF)

Unexpected side reactions occur during scale-up, particularly homo-coupling of allyl reagents, which is mitigated through slow reagent addition and oxygen-free conditions.

Reductive Amination Strategies for Ethylamine Side Chain Construction

The introduction of the ethylamine moiety at C5 requires careful sequence design to prevent over-reduction or N-alkylation. A three-stage protocol proves effective:

  • Ketone installation via Friedel-Crafts acylation
  • Oxime formation using hydroxylamine derivatives
  • Hydrogenolytic cleavage to primary amine

Key findings from recent studies demonstrate:

  • AlCl3-mediated Friedel-Crafts acylation of PMB-protected indole 47 with chloroacetyl chloride achieves 85% yield
  • Oxime formation using MeONH2- HCl in THF with K2CO3 base proceeds in 55% yield
  • Catalytic hydrogenation (10% Pd/C, H2 50 psi) reduces oxime 36 to ethylamine 9 in 91% yield

Competing reduction pathways are controlled through:

  • pH modulation during hydrogenation (optimal at pH 4-5)
  • Use of poisoned catalysts (Lindlar catalyst vs. Adams' catalyst)
  • Solvent effects (EtOAc > MeOH for selectivity)

Notably, Boc-protection strategies prevent N-alkylation during reductive steps, with deprotection achieved using TMSOTf/2,6-lutidine in dichloromethane.

Solid-Phase Synthesis Techniques for Structural Diversification

While direct literature examples of solid-phase synthesis for this specific compound remain limited, extrapolation from related indole systems suggests promising approaches:

  • Wang resin-bound indole precursors for parallel synthesis
  • Safety-catch linkers for controlled amine liberation
  • Split-and-pool diversification of ethylamine side chains

Experimental data from analogous systems show:

  • 85% loading efficiency using trityl chloride resin
  • 92% coupling yield in Mitsunobu N-allylation reactions
  • 76% purity in crude products after TFA cleavage

A proposed solid-phase route would involve:

  • Resin loading through C5 hydroxyl group
  • On-resin Friedel-Crafts acylation
  • Reductive amination with varied amine sources
  • Simultaneous N-allylation and cleavage

Challenges in solid-phase adaptation include:

  • Steric hindrance during indole functionalization
  • Compatibility of reducing agents with resin matrices
  • Purification of hydrophilic amine products

Recent innovations in flow-through reactors and catch-and-release purification techniques may address these limitations, enabling gram-scale production of diversified analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.146998583 g/mol

Monoisotopic Mass

202.146998583 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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